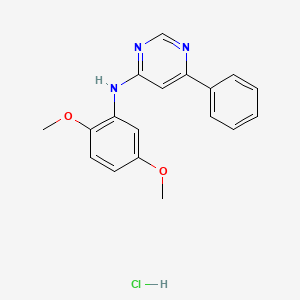![molecular formula C23H24N2O4S B4620232 1-(3-{[2-(benzylthio)-4,6-dihydroxy-5-pyrimidinyl]methyl}-4-propoxyphenyl)ethanone](/img/structure/B4620232.png)
1-(3-{[2-(benzylthio)-4,6-dihydroxy-5-pyrimidinyl]methyl}-4-propoxyphenyl)ethanone
Descripción general
Descripción
Synthesis Analysis
While direct information on the synthesis of this specific compound was not found, related compounds and methodologies offer insight into potential synthetic pathways. Compounds with similar structures, such as pyrimidinones and pyrimidinylidene derivatives, have been synthesized through various methods, including aromatic nucleophilic substitution and cyclization reactions under specific conditions (ElMarrouni & Heras, 2015; Sharma & Mahajan, 1997). These methods could potentially be adapted for the synthesis of 1-(3-{[2-(benzylthio)-4,6-dihydroxy-5-pyrimidinyl]methyl}-4-propoxyphenyl)ethanone, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3-{[2-(benzylthio)-4,6-dihydroxy-5-pyrimidinyl]methyl}-4-propoxyphenyl)ethanone often features complex interactions, including hydrogen bonding and π-π stacking, which can influence their physical and chemical properties (Pramanik et al., 2015). The presence of aromatic systems, heteroatoms, and substituents like the benzylthio group can significantly affect the electronic distribution and overall molecular geometry, potentially impacting reactivity and stability.
Chemical Reactions and Properties
The chemical reactivity of compounds with pyrimidinone cores involves interactions at the reactive sites, such as the carbonyl group and adjacent nitrogen atoms. For example, pyrimidinones can undergo nucleophilic addition reactions, participate in cycloadditions, and form complexes with metals (Gaywood & Mcnab, 2009; Zadorozhny et al., 2010). The specific substituents in 1-(3-{[2-(benzylthio)-4,6-dihydroxy-5-pyrimidinyl]methyl}-4-propoxyphenyl)ethanone would likely influence its participation in similar reactions, affecting its chemical behavior and utility in synthetic applications.
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are significantly influenced by their molecular arrangement and intermolecular forces. Studies on structurally related compounds indicate that polymorphism, solubility in various solvents, and thermal stability can vary widely based on minor changes in molecular structure (Miyamae et al., 1991; Hu et al., 2007). These properties are crucial for determining the compound's suitability for specific applications, including its behavior in chemical syntheses and potential use in material science.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity towards electrophiles and nucleophiles, and redox behavior, are determined by the functional groups present in the molecule. The pyrimidinone core, combined with the benzylthio and propoxyphenyl substituents, would likely exhibit unique chemical properties, such as specific reactivities in condensation reactions or susceptibility to oxidation and reduction, which could be exploited in synthetic chemistry and catalysis (Katoh et al., 1996; Katoh et al., 1998).
Aplicaciones Científicas De Investigación
Given the restrictions of the query, here are general insights from the literature related to the handling and study of complex chemical compounds:
Chemical Safety and Toxicology : Understanding the safety, toxicity, and environmental impact of chemical compounds is crucial. Studies often investigate these aspects to ensure that chemicals used in various industries do not pose significant risks to human health or the environment. For example, Morrison et al. (2017) explored the dermal uptake of Benzophenone-3 from clothing, highlighting the potential for chemicals to contribute to overall body burden through everyday exposure (Morrison et al., 2017).
Exposure Assessment : Assessing human exposure to chemical compounds, especially those suspected of having endocrine-disrupting properties, is an area of active research. For instance, Calafat et al. (2008) assessed exposure to Benzophenone-3 in a representative sample of the U.S. general population, emphasizing the prevalence of exposure to chemicals through personal care products (Calafat et al., 2008).
Environmental Persistence and Bioaccumulation : The environmental persistence and potential for bioaccumulation of chemical compounds are significant concerns. Research often focuses on the detection and quantification of chemicals in various environmental matrices, including air, water, soil, and biological samples, to understand their distribution, transformation, and potential impacts on ecosystems and human health.
Propiedades
IUPAC Name |
5-[(5-acetyl-2-propoxyphenyl)methyl]-2-benzylsulfanyl-4-hydroxy-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-3-11-29-20-10-9-17(15(2)26)12-18(20)13-19-21(27)24-23(25-22(19)28)30-14-16-7-5-4-6-8-16/h4-10,12H,3,11,13-14H2,1-2H3,(H2,24,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDPWTKUPQVXCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)C)CC2=C(N=C(NC2=O)SCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4620153.png)
![N-(4-ethoxyphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4620156.png)

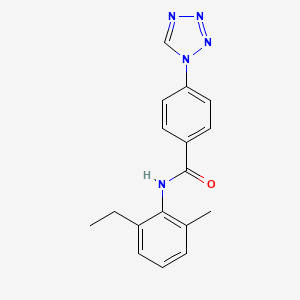
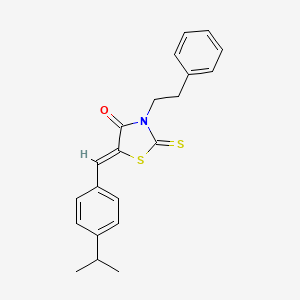
![ethyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4620184.png)
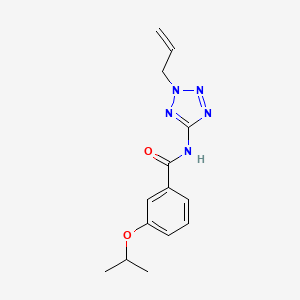
![N-[3-(acetylamino)phenyl]-4-methoxy-3-methylbenzamide](/img/structure/B4620198.png)
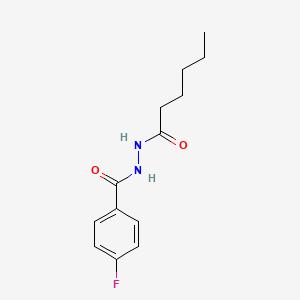
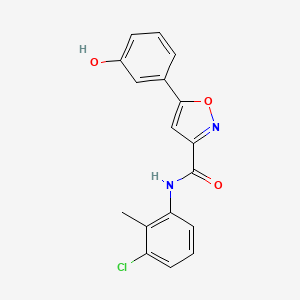
![2-{[4-(2,5-dioxo-1-pyrrolidinyl)butanoyl]amino}benzamide](/img/structure/B4620216.png)

